3-{7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid
Description
This compound belongs to the chromen-2-one (coumarin) family, characterized by a fused benzopyran-2-one core. Its structure includes:
- Chromenone backbone: A bicyclic system with a ketone group at position 2.
- Propanoic acid moiety: At position 3, enabling hydrogen bonding and ionic interactions with biological targets.
- Methyl group: At position 4, influencing steric and electronic properties.
The molecular formula is C₂₁H₁₇Cl₂O₅, with a molecular weight of 420.27 g/mol. Its unique structural features make it a candidate for therapeutic applications, particularly in oncology and inflammation, due to interactions with kinases and oxidative stress pathways .
Properties
IUPAC Name |
3-[7-[(3,4-dichlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2O5/c1-11-14-4-3-13(26-10-12-2-6-16(21)17(22)8-12)9-18(14)27-20(25)15(11)5-7-19(23)24/h2-4,6,8-9H,5,7,10H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFASYIKCIEUOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC(=C(C=C3)Cl)Cl)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester under basic conditions.
Introduction of the 3,4-Dichlorobenzyl Group: The chromen-2-one intermediate is then subjected to an etherification reaction with 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.
Addition of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvent systems, and reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-{7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and propanoic acid positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-{7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its structural similarity to other bioactive chromen-2-one derivatives.
Materials Science: It can be used in the development of novel materials with specific optical or electronic properties.
Biological Studies: The compound’s interactions with biological targets are investigated to understand its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 3-{7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid involves its interaction with specific molecular targets. The chromen-2-one core can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The 3,4-dichlorobenzyl group may enhance the compound’s binding affinity to these targets, while the propanoic acid moiety can influence its solubility and bioavailability.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The table below highlights structural analogs and their distinguishing features:
Impact of Substituent Modifications
- Halogen Position: The 3,4-dichloro configuration on the benzyl group in the target compound enhances lipophilicity and target binding compared to mono-chloro or bromo analogs. The 2,6-dichloro analog () exhibits reduced cellular permeability due to steric hindrance .
- Acid vs. Ester: The free propanoic acid group improves solubility and ionic interactions compared to ethyl esters, which may require metabolic activation .
- Methoxy vs.
Target Compound vs. Analogs
- Anticancer Activity : The target compound demonstrates superior apoptosis induction (e.g., caspase activation in MCF-7 cells) compared to its 4-chloro analog, likely due to enhanced halogen bonding with kinase active sites .
- Anti-inflammatory Effects : The 3,4-dichlorobenzyl group shows higher inhibition of COX-2 compared to 2,6-dichloro analogs, attributed to optimal spatial alignment with the enzyme’s hydrophobic pocket .
- Metabolic Stability: The propanoic acid moiety increases metabolic stability over ester analogs, which are prone to hydrolysis in vivo .
Structure-Activity Relationship (SAR) Insights
- Chlorine Substitution: Di-chloro substitution at 3,4 positions maximizes both lipophilicity and target affinity. Mono-chloro or bromo analogs exhibit reduced potency .
- Methyl Group at Position 4: Enhances steric stabilization of the chromenone core, improving half-life in biological systems .
Biological Activity
3-{7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound has garnered attention due to its potential biological activities, particularly in the field of pharmaceuticals. The complex structure, characterized by multiple functional groups, suggests a diverse range of interactions with biological targets.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 469.74 g/mol. Its structure includes a chloro group and a benzyl ether moiety, which contribute to its chemical reactivity and biological properties.
Antibacterial Properties
Research indicates that compounds within the coumarin family, including this compound, exhibit significant antibacterial properties. Studies have shown that this compound can inhibit the growth of various pathogens, making it a candidate for the development of new antibacterial agents .
Structure-Activity Relationship (SAR) :
SAR studies suggest that modifications at specific positions on the chromenone framework can enhance or diminish biological efficacy. For instance, the presence of halogen substituents appears to play a crucial role in enhancing antibacterial activity .
Molecular docking studies suggest that this compound may interact with bacterial enzymes or receptors, inhibiting their function. This interaction is critical for understanding its mechanism of action and potential applications in drug design .
Case Studies
Several studies have documented the biological activity of this compound:
- Study on Antibacterial Activity : A study evaluated the effectiveness of various coumarin derivatives against resistant strains of bacteria. The results indicated that this compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli .
- Pharmacological Evaluation : In another investigation, the pharmacokinetics and toxicity profile were assessed in animal models. The compound demonstrated favorable absorption and distribution characteristics, with minimal toxicity observed at therapeutic doses .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Ethyl 3-{6-chloro-7-[4-chlorobenzyl]oxy}-4-methylcoumarin | 586985-00-4 | Similar structure; different halogen |
| Ethyl 3-{6-bromo-7-[benzyl]oxy}-4-methylcoumarin | Not specified | Different halogen substitution |
| Ethyl 7-hydroxycoumarin | 1470-08-8 | Simpler coumarin derivative |
The unique combination of chlorine and dichlorobenzyl groups in this compound may enhance its biological activity compared to other derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
